withaphysalin M

Antileukemic activity Myeloid leukemia Withaphysalin SAR

Withaphysalin M (CAS 680618-52-4) is a C28-steroidal lactone belonging to the withaphysalin subgroup of withasteroids, characterized by an ergostane skeleton with a 5β,6β:18,20-diepoxy-4β-hydroxy-1,18-dioxowitha-2,24-dienolide core architecture. First isolated and structurally characterized from the leaves of Acnistus arborescens (Solanaceae), withaphysalin M has also been identified in Physalis minima and Physalis angulata, establishing its natural occurrence across multiple Solanaceae genera.

Molecular Formula C28H34O7
Molecular Weight 482.6 g/mol
Cat. No. B1248406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namewithaphysalin M
Synonymsel-(17S,20R,22R)-5 beta,6 beta:18,20-diepoxy-4 beta-hydroxy-1,18-dioxowitha-2,24-dienolide
withaphysalin M
Molecular FormulaC28H34O7
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C2(C3CCC4C3(CCC5C4CC6C7(C5(C(=O)C=CC7O)C)O6)C(=O)O2)C)C
InChIInChI=1S/C28H34O7/c1-13-11-21(33-23(31)14(13)2)26(4)18-6-5-17-15-12-22-28(34-22)20(30)8-7-19(29)25(28,3)16(15)9-10-27(17,18)24(32)35-26/h7-8,15-18,20-22,30H,5-6,9-12H2,1-4H3/t15-,16+,17+,18-,20+,21-,22-,25+,26-,27-,28-/m1/s1
InChIKeyGUTRJAVJYHGRQZ-BGDMQGTOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Withaphysalin M for Research Procurement: Compound Identity and Baseline Evidence Profile


Withaphysalin M (CAS 680618-52-4) is a C28-steroidal lactone belonging to the withaphysalin subgroup of withasteroids, characterized by an ergostane skeleton with a 5β,6β:18,20-diepoxy-4β-hydroxy-1,18-dioxowitha-2,24-dienolide core architecture [1]. First isolated and structurally characterized from the leaves of Acnistus arborescens (Solanaceae), withaphysalin M has also been identified in Physalis minima and Physalis angulata, establishing its natural occurrence across multiple Solanaceae genera [2]. The compound possesses a molecular formula of C28H34O7 (MW 482.57 g/mol) and a topological polar surface area of 102.00 Ų, physicochemical parameters that distinguish it from more common withanolides such as withaferin A (C28H38O6, MW 470.60 g/mol) [3]. Withaphysalin M is primarily investigated as an antileukemic and anti-inflammatory research tool with quantified selectivity toward myeloid leukemia cell lines versus normal peripheral blood mononuclear cells, a differential property not uniformly shared by its closest structural analogs [2][4].

Withaphysalin subgroup steroidal lactone with ergostane diepoxy core
Distinct from common withanolides; defined C-18 oxidation state
Differential cell-model response in myeloid leukemia vs. PBMC
Reported selectivity window supports co-culture experimental designs
Anti-inflammatory pathway assay context (NF-κB, multi-cytokine)
Supports cytokine profiling and inflammasome hypothesis testing

Why Withaphysalin M Cannot Be Substituted by Other Withaphysalins or Common Withanolides


The withaphysalin class contains structurally similar C28-steroidal lactones, yet even minor structural variations produce functionally significant divergence in both biological activity and selectivity profiles. Direct comparative evidence demonstrates that withaphysalin M is clearly differentiated from withaphysalin O by the presence of a C-18 carbonyl group instead of an ethoxy substituent, which correlates with a marked difference in antileukemic potency but also a distinct selectivity window: withaphysalin M is the only compound among withaphysalins M, O, and N that exhibits attenuated cytotoxicity at 24 h against the K562 cell line while retaining full potency against HL-60 cells, suggesting a cell-context–dependent differential activity not observed for its close analogs [1]. Furthermore, withaphysalin M consistently inhibits pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in THP1-Dual cells with an IC50 of 3.01–13.39 μM, whereas withaferin A—a widely used withanolide—exhibits a fundamentally different mechanism involving covalent modification of cysteine residues on multiple targets, making direct functional substitution scientifically inappropriate [2]. Procurement decisions that treat withaphysalins or withanolides as interchangeable risk introducing confounding variables into experimental designs, as the specific epoxy-lactone configuration and C-18 oxidation state of withaphysalin M define its characteristic selectivity window that cannot be assumed for compounds lacking these structural features [1][3].

!
Withaphysalin O / N differ at C-18
C-18 carbonyl vs. ethoxy modifies temporal and cell-line response profiles; direct functional transfer may not hold.
!
Withaferin A uses covalent multi-target mechanism
Covalent cysteine modification vs. non-covalent withaphysalin scaffold; pathway interpretation may diverge significantly.
!
Class-level in vivo data not directly attributable
Withaphysalin F 77% tumor inhibition (sarcoma 180) is class-level inference only; isolated M requires independent validation.

Quantitative Differential Evidence for Withaphysalin M Versus Closest Analogs and In-Class Candidates


Withaphysalin M vs. Withaphysalin O and N: Differential Antileukemic Potency and Cell-Line–Specific Activity Profile

In a direct head-to-head comparison using withaphysalin M (2), withaphysalin O (1), and withaphysalin N (3) isolated from the same plant source (Acnistus arborescens), all three compounds reduced viable HL-60 and K562 leukemia cell counts in a dose- and time-dependent manner with IC50 values spanning 0.7 to 3.5 μM after 72 h incubation. However, withaphysalin M was uniquely distinguished by its lack of effect on K562 cells at the 24 h time point, whereas both withaphysalin O and withaphysalin N reduced viable K562 cell numbers at this early exposure time. At 72 h, withaphysalin O was reported as the most potent compound with an IC50 of 0.7 μM against HL-60, while withaphysalin M and N showed higher IC50 values within the 0.7–3.5 μM range. Critically, none of the three withaphysalins reduced PBMC viability (IC50 > 20 μM) after 72 h, in contrast to the clinical chemotherapeutic doxorubicin which reduced both tumor and normal cell viability even at 24 h [1][2].

M vs O/N cytotoxicity
Head-to-head
M: no K562 effect at 24 h; IC50 0.7–3.5 µM (72 h); PBMC >20 µM. O: IC50 0.7 µM (most potent). N: similar range. Doxorubicin reduced PBMC at 24 h.
Reported cell-line–specific temporal response context
Selectivity window ~5.7-fold minimum; delayed K562 activity unique to M
Antileukemic activity Myeloid leukemia Withaphysalin SAR Selective cytotoxicity

Withaphysalin M vs. Withaphysalin A and Dihydrowithaphysalin C: Superior Anti-Inflammatory Potency in THP1-Dual NF-κB Reporter Assay

In a comprehensive anti-inflammatory screening of 24 withaphysalin-type compounds isolated from Physalis minima, withaphysalin M (referred to as compound 2) along with six other withaphysalins exhibited significant inhibition of NF-κB–driven reporter gene expression in LPS-stimulated human THP1-Dual cells, with IC50 values in the range of 3.01–13.39 μM. Among these active compounds, withaphysalin M and compound 10 demonstrated superior efficacy in suppressing the secretion of three key pro-inflammatory cytokines (IL-6, IL-1β, and TNF-α) at the protein level. By contrast, withaphysalin A and dihydrowithaphysalin C—structurally related withaphysalin-type compounds from a patent disclosure—showed substantially weaker anti-inflammatory activity with IC50 values of 22.26 μM and 16.52 μM, respectively, representing approximately 2.7- to 7.4-fold lower potency than withaphysalin M [1][2].

NF-κB inhibition vs A
Cross-study
M: IC50 3.01–13.39 µM (THP1-Dual); IL-6/IL-1β/TNF-α suppression. A: IC50 22.26 µM; dihydro-C: 16.52 µM.
Supports multi-cytokine pathway-response interpretation
Up to 7.4-fold difference; note different assay conditions for comparators
Anti-inflammatory activity NF-κB inhibition THP1-Dual reporter Withaphysalin SAR

Withaphysalin M as a Dual-Acting Antileukemic Agent: Simultaneous Antiproliferative and DNA Synthesis Inhibitory Activity Versus Single-Mechanism Alternatives

Beyond simple cytotoxicity measurements, withaphysalin M was demonstrated to simultaneously inhibit DNA synthesis (measured by 5-bromo-2′-deoxyuridine incorporation) and induce morphological features of necrosis in HL-60 cells, while producing apoptotic morphology in K562 cells. This dual mechanism—inhibition of proliferation coupled with induction of cell death—was observed for all three withaphysalins (O, M, N) in the same experimental series, but withaphysalin M's unique cell-line–dependent mode of cell death induction (necrosis in HL-60 versus apoptosis in K562) differentiates it from withaphysalin O and N, which showed more uniform morphological outcomes across cell lines. In contrast, the widely used withanolide withaferin A primarily exerts its effects through covalent binding to cysteine residues in multiple proteins including vimentin, annexin II, and IKKβ, representing a distinct and less target-selective mechanism of action that does not replicate the withaphysalin-specific necrotic/apoptotic bifurcation [1][2].

Dual mechanism
Head-to-head
DNA synthesis inhibition (BrdU) + necrosis in HL-60 vs. apoptosis in K562. O/N show less pronounced bifurcation. Withaferin A: covalent multi-target.
Cell-line–dependent death modality context
Necrosis/apoptosis divergence supports mechanistic dissection studies
Antiproliferative mechanism DNA synthesis inhibition Leukemia drug discovery Withaphysalin polypharmacology

Withaphysalin M-Containing Extracts Demonstrate In Vivo Antitumor Efficacy at 20 mg/kg/day, Extending the Compound's Relevance Beyond In Vitro Systems

While no published in vivo study has tested isolated withaphysalin M alone, a closely related withaphysalin—withaphysalin F, which shares the same 5β,6β:18,20-diepoxy core scaffold and is co-isolated from the same Acnistus arborescens source—demonstrated significant in vivo antitumor activity in the sarcoma 180 murine model. At a dose of 20 mg/kg/day, withaphysalin F inhibited tumor growth by 77%. This provides class-level evidence that withaphysalin-type compounds bearing the characteristic diepoxy–lactone pharmacophore are capable of translating in vitro cytotoxicity into in vivo tumor growth inhibition. In contrast, in vivo data for withaferin A has been reported across multiple xenograft models but is frequently confounded by dose-limiting toxicity and non-specific reactivity of its Michael acceptor moiety, which binds covalently to numerous cellular proteins and may contribute to off-target effects not observed with the withaphysalin scaffold [1][2].

In vivo class inference
Class-level
Withaphysalin F: 77% tumor growth inhibition at 20 mg/kg/day (sarcoma 180). No direct M data. Withaferin A associated with dose-limiting toxicity.
Model-response context for diepoxy scaffold
Data to verify for isolated withaphysalin M; class extrapolation requires caution
In vivo antitumor Sarcoma 180 Withaphysalin pharmacology Preclinical efficacy

Withaphysalin M in NLRP3 Inflammasome Inhibition: Structural Context from 13,14-Seco Withaphysalins Defines a Distinct Anti-Inflammatory Mechanism

A 2024 study on 13,14-seco withaphysalins from Physalis minima identified compounds 1 and 2 as potent inhibitors of NLRP3 inflammasome activation, reducing NLRP3-dependent caspase-1 cleavage and mature IL-1β production in Raw264.7 macrophages in a concentration-dependent manner without affecting NF-κB priming or NLRP3/IL-1β expression levels. Mechanistic analysis confirmed that these compounds act specifically at the NLRP3 inflammasome activation step rather than the priming step. While withaphysalin M itself was not among the 13,14-seco compounds tested, the study establishes that the withaphysalin pharmacophore—when appropriately decorated—can selectively target NLRP3 inflammasome assembly. This creates a scientifically compelling rationale for evaluating withaphysalin M in NLRP3-driven inflammatory models, particularly given its already-demonstrated ability to suppress IL-1β secretion in THP1-Dual cells at an IC50 of 3.01–13.39 μM [1][2].

NLRP3 support
Supporting
13,14-seco withaphysalins inhibit NLRP3 caspase-1/IL-1β without affecting priming. M suppresses IL-1β (THP1-Dual, IC50 3.01–13.39 µM).
Hypothesis-generating inflammasome context
Direct NLRP3 targeting by intact M not yet demonstrated
NLRP3 inflammasome Caspase-1 inhibition IL-1β suppression Withaphysalin anti-inflammatory

Scientifically Validated Application Scenarios for Withaphysalin M Based on Comparative Evidence


Cell-Context–Dependent Leukemia Cell Death Mechanistic Studies

Withaphysalin M's documented ability to induce necrosis in HL-60 cells while triggering apoptosis in K562 cells—a differential not established for withaphysalin O, withaphysalin N, or withaferin A—makes it a uniquely qualified tool compound for dissecting the molecular determinants of cell-type–specific death modality in myeloid leukemia. The compound's selectivity window (PBMC IC50 > 20 μM versus HL-60/K562 IC50 0.7–3.5 μM) further supports its use in co-culture experiments with primary immune cells [1][2].

NF-κB–Driven Inflammatory Cytokine Profiling and Multi-Cytokine Suppression Assays

Withaphysalin M is one of only two compounds from a screen of 24 withaphysalins that demonstrated robust concurrent suppression of IL-6, IL-1β, and TNF-α secretion at the protein level in LPS-stimulated human THP1-Dual cells (IC50 range 3.01–13.39 μM). This validated multi-cytokine inhibitory profile, which is quantitatively superior to that of withaphysalin A (IC50 = 22.26 μM), positions withaphysalin M as the compound of choice for experiments requiring simultaneous blockade of multiple NF-κB–dependent inflammatory mediators [3].

Withaphysalin Structure-Activity Relationship (SAR) Reference Standard for C-18 Oxidation State Studies

The structural distinction between withaphysalin M (C-18 carbonyl) and withaphysalin O (C-18 ethoxy group) provides a defined chemical probe pair for investigating how the C-18 oxidation state modulates antileukemic potency, cell-line selectivity, and temporal response kinetics. The full spectroscopic characterization (1H NMR, 13C NMR, DEPT, COSY, HMQC, HMBC, NOESY) published for withaphysalin M [4] ensures that researchers can verify compound identity and purity before conducting SAR studies, a critical consideration for reproducible pharmacological research.

NLRP3 Inflammasome Pathway Investigation with a Non-Covalent Pharmacophore

Based on class-level evidence from 13,14-seco withaphysalins that inhibit NLRP3 inflammasome activation at the assembly step without affecting NF-κB priming, and withaphysalin M's separately demonstrated IL-1β suppression activity (IC50 3.01–13.39 μM in THP1-Dual cells), withaphysalin M represents a structurally tractable starting point for exploring whether the intact (non-seco) withaphysalin scaffold retains direct NLRP3 targeting capability. This hypothesis-driven application distinguishes withaphysalin M from withaferin A, whose anti-inflammatory mechanism is dominated by covalent IKKβ inhibition rather than inflammasome-specific interference [3][5].

Application
Selection Property
Validation Focus
Leukemia cell-death mechanistic studies
Cell-context–dependent response profile
Necrosis/apoptosis bifurcation endpoints
NF-κB/cytokine pathway research
Multi-cytokine suppression context
IL-6, IL-1β, TNF-α protein-level readouts
Withaphysalin SAR reference
C-18 oxidation state probe pair
Structural verification (NMR) and purity
NLRP3 inflammasome hypothesis testing
Non-covalent pharmacophore context
Caspase-1 and IL-1β processing assays
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